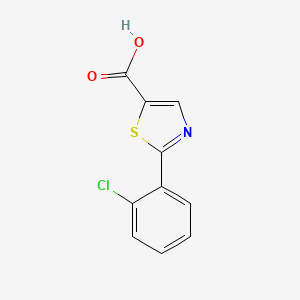

![molecular formula C12H10ClNOS2 B1414773 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone CAS No. 1000932-22-8](/img/structure/B1414773.png)

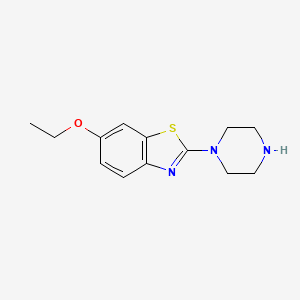

1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone

Overview

Description

The compound “1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone” is a complex organic molecule. It contains a chlorophenyl group, a methylthiazol group, and an ethanone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the chlorophenyl, methylthiazol, and ethanone groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Scientific Research Applications

Synthesis of Novel Derivatives

- A study by Tahtaci and Aydin (2019) focused on synthesizing substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, involving "1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone" as a key intermediate. This synthesis showcased an interesting mechanism involving internal nucleophilic substitution followed by an SN2-type nucleophilic substitution (Tahtaci & Aydin, 2019).

Antitumor Activities

- Mahmoud et al. (2021) used a related compound as a building block for synthesizing novel thiazole derivatives. These compounds demonstrated promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in cancer treatment (Mahmoud et al., 2021).

Fungicidal Activity

- Liu et al. (2012) prepared a series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing "1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)thio]ethanone" moieties. One of these compounds exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).

Molecular Docking Studies

- The molecular structure and vibrational spectra of a compound related to "this compound" were analyzed in a study by ShanaParveen et al. (2016). This analysis included a docking study showing potential inhibitory activity against kinesin spindle protein, which is significant for cancer research (ShanaParveen et al., 2016).

Antimycotic Activity

- Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives starting from a compound structurally similar to "this compound." These derivatives were tested for their anti-inflammatory, analgesic, and antimycotic activities (Kumar & Singh, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS2/c1-8-6-14-12(17-8)16-7-11(15)9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWPRVYJAMPLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

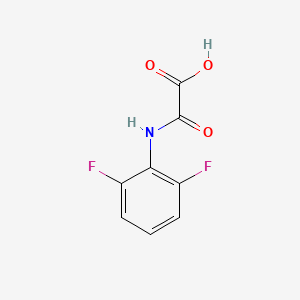

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)

![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)

![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1414704.png)

![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)

![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)

![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)

![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)